molecular formula C33H78O11Si7 B13415264 alpha,alpha-Trehalose hepta-O-(Trimethylsilyl)

alpha,alpha-Trehalose hepta-O-(Trimethylsilyl)

Cat. No.: B13415264
M. Wt: 847.6 g/mol
InChI Key: UKHUTQREQAFREY-RCQOQWBPSA-N
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Description

Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl): is a derivative of alpha,alpha-trehalose, a nonreducing disaccharide composed of two glucose molecules linked by an alpha,alpha-1,1-glycosidic bond. This compound is often used in organic synthesis and research due to its unique properties, including its ability to protect biological molecules from stress conditions such as dehydration and oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) typically involves the silylation of alpha,alpha-trehalose. The process begins with the reaction of alpha,alpha-trehalose with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction mixture is then purified using chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl groups in carbohydrate chemistry, facilitating the synthesis of complex molecules.

    Biology: The compound is used to study the protective effects of trehalose derivatives on biological molecules under stress conditions.

    Medicine: Research is being conducted on the potential therapeutic applications of trehalose derivatives in treating diseases related to protein aggregation, such as Alzheimer’s disease.

    Industry: The compound is used in the development of new materials and as a stabilizer in various industrial processes

Mechanism of Action

The protective effects of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) are primarily due to its ability to form a stable glass-like structure that encapsulates biological molecules, preventing their degradation under stress conditions. The compound interacts with proteins and other biomolecules through hydrogen bonding and van der Waals forces, stabilizing their structure and preventing denaturation .

Comparison with Similar Compounds

    Alpha,alpha-Trehalose: The parent compound, which lacks the trimethylsilyl groups.

    Alpha,alpha-Trehalose 6-phosphate: A phosphorylated derivative of alpha,alpha-trehalose.

    Alpha,alpha-Trehalose-2-sulfate: A sulfated derivative of alpha,alpha-trehalose.

Uniqueness: Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) is unique due to the presence of trimethylsilyl groups, which enhance its solubility in organic solvents and provide additional protective effects. These properties make it particularly useful in organic synthesis and as a stabilizing agent in various applications .

Properties

Molecular Formula

C33H78O11Si7

Molecular Weight

847.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methanol

InChI

InChI=1S/C33H78O11Si7/c1-45(2,3)35-23-25-27(40-47(7,8)9)29(42-49(13,14)15)31(44-51(19,20)21)33(37-25)38-32-30(43-50(16,17)18)28(41-48(10,11)12)26(24(22-34)36-32)39-46(4,5)6/h24-34H,22-23H2,1-21H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1

InChI Key

UKHUTQREQAFREY-RCQOQWBPSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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